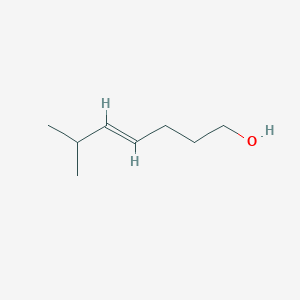

(E)-6-methylhept-4-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-6-methylhept-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h4,6,8-9H,3,5,7H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDGUFZXMNVORS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for E 6 Methylhept 4 En 1 Ol and Its Stereoisomers

Stereoselective Total Synthesis Approaches

Total synthesis provides a powerful platform for the de novo construction of complex molecules from simple, readily available starting materials. For chiral molecules like the stereoisomers of 6-methylhept-4-en-1-ol, stereoselective methods are essential to control the spatial arrangement of atoms and obtain a single, desired isomer.

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. This approach incorporates a pre-existing stereocenter into the synthetic route, avoiding the need for a de novo asymmetric step.

A notable example is the synthesis of sulcatol (6-methyl-5-hepten-2-ol), a close structural analogue. One established route begins with commercially available ethyl S-(−)-lactate, a common chiral pool starting material. researchgate.net This strategy has also been applied to the synthesis of other pheromones, starting from (R)- and (S)-2.2-dimethyl-1,3-dioxolane-4-methanol, which is derived from D-mannitol. researchgate.netacs.org The synthesis of a key intermediate for A-315675, for instance, started from D-mannitol to produce a chiral 1,3-dioxolane-4-carbaldehyde, demonstrating the utility of this approach for creating complex chiral molecules. acs.org These methods ensure high optical purity in the final products, often through the formation of crystalline intermediates that facilitate purification. researchgate.net

Asymmetric catalysis introduces chirality using a small amount of a chiral catalyst, which can be a metal complex or a purely organic molecule (organocatalysis). This method is highly efficient and allows for the amplification of chirality.

A powerful technique for establishing stereocenters is the Brown asymmetric allylation. In a synthesis of an intermediate for callyspongiolide, an aldehyde was subjected to allylation using (+)-B-allyldiisopinocampheylborane ((+)-Ipc₂Ballyl). nih.gov This reaction proceeded with high efficiency and stereocontrol, affording the desired homoallylic alcohol in 84% yield and a 10:1 diastereomeric ratio (d.r.). nih.gov More recent developments in the field include the use of chiral primary amine catalysts bearing bulky meta-terphenyl groups for various asymmetric transformations, highlighting the ongoing innovation in organocatalysis. harvard.edu

Organometallic reagents are fundamental tools for constructing the carbon skeleton of organic molecules. Grignard and organocuprate reagents are classic examples used to form carbon-carbon bonds with high reliability.

One synthetic route to a related isomer, (E)-6-methylhept-3-en-1-ol, utilizes a Grignard reaction. In this sequence, methylmagnesium bromide (MeMgBr) is added to 5-chloropentanal (B1584631) to construct the main carbon chain, forming 6-methylheptan-1-ol with a yield of 90-95%.

In more complex syntheses, organometallic additions are key for introducing specific fragments. The synthesis of a (4R,6R)-configured intermediate involved the addition of allylmagnesium bromide to a chiral aldehyde. nih.gov Furthermore, the installation of a key methyl group was achieved via a stereoselective conjugate addition using a Gilman cuprate (B13416276) (Me₂CuLi), which provided the product in 93% yield. nih.gov These reactions showcase the power of organometallic chemistry to build complex acyclic structures with defined stereochemistry.

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the formation of carbon-carbon double bonds. researchgate.net Ring-closing metathesis (RCM) is particularly powerful for constructing cyclic compounds, which can then be opened to yield acyclic products.

In the synthesis of a pyranone intermediate, which is structurally related to the target molecule's backbone, RCM was a crucial step. nih.gov A diene precursor was treated with the Grubbs II catalyst (a ruthenium-based catalyst), leading to the formation of the six-membered ring in an excellent 93% yield. nih.gov This pyranone could then serve as a precursor to more complex acyclic structures. While carbonyl-olefin metathesis represents another emerging frontier, RCM remains a robust and widely used strategy for accessing complex molecular architectures from simpler diene precursors. nih.govresearchgate.net

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the best of chemical and enzymatic methods. nih.gov Enzymes operate under mild conditions with exquisite stereoselectivity, making them ideal for creating chiral centers in molecules like the stereoisomers of 6-methylhept-4-en-1-ol.

A prominent chemoenzymatic strategy is the kinetic resolution of a racemic mixture. For example, the aggregation pheromones (S)-2-methyl-4-octanol and (4S, 2E)-6-methyl-2-hepten-4-ol were synthesized in high enantiomeric excess by using a lipase-catalyzed resolution of racemic 5-methyl-1-hexyn-3-ol (B1585106) as the key step. researchgate.net Similarly, the enantiomers of sulcatol have been successfully separated via enzymatic resolution using pig pancreatic lipase, which selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester. researchgate.net

More advanced approaches utilize multiple enzymes in a one-pot sequence. The four stereoisomers of 4-methylheptan-3-ol, an insect pheromone, were prepared from 4-methylhept-4-en-3-one using a sequential, one-pot reduction. researchgate.netnih.gov This process used an ene-reductase (ER) to stereoselectively reduce the carbon-carbon double bond, followed by an alcohol dehydrogenase (ADH) to reduce the ketone to the corresponding alcohol, creating the two stereocenters with high control. researchgate.netnih.gov Such multi-enzyme systems represent a highly efficient and sustainable approach to complex chiral molecules. researchgate.net

Comparative Analysis of Synthetic Efficiency, Selectivity, and Yields across Methodologies

Chiral pool synthesis provides excellent stereocontrol derived from the starting material but is limited by the availability and cost of the initial chiral building block. Organometallic coupling reactions are robust and high-yielding for C-C bond formation but may require stoichiometric reagents and can sometimes offer limited stereoselectivity without a directing group or chiral auxiliary. Asymmetric catalysis is highly elegant and atom-economical, providing high enantioselectivity from a small amount of catalyst, though catalyst development and cost can be a factor. Olefin metathesis is exceptionally powerful for forming double bonds but can be sensitive to functional groups, and the catalysts are often expensive. Chemoenzymatic methods offer unparalleled stereoselectivity under mild, environmentally friendly conditions, with one-pot multi-enzyme systems providing a particularly efficient route to all possible stereoisomers. researchgate.net

Below is a comparative table summarizing the performance of various methodologies discussed.

| Methodology | Key Reaction Type | Example Substrate/Intermediate | Selectivity | Yield | Reference |

| Asymmetric Catalysis | Brown Asymmetric Allylation | (4R,6R)-homoallylic alcohol | 10:1 d.r. | 84% | nih.gov |

| Organometallic Coupling | Grignard Reaction | 6-methylheptan-1-ol | N/A | 90-95% | |

| Organometallic Coupling | Gilman Cuprate Addition | C-5 methylated pyranone | N/A (Stereoselective) | 93% | nih.gov |

| Olefin Metathesis | Ring-Closing Metathesis (Grubbs II) | Dihydropyranone intermediate | N/A | 93% | nih.gov |

| Chemoenzymatic Synthesis | Aldol-based sequence with Novozym 435 | (S)-5-methylhept-2-en-4-one | 73% ee | 39% (overall) | mdpi.comresearchgate.net |

| Chemoenzymatic Synthesis | Multi-enzyme (ER + ADH) cascade | 4-Methylheptan-3-ol stereoisomers | High d.r. and ee | Not specified | researchgate.netnih.gov |

Development of Novel Synthetic Routes to Access Specific Stereoisomers

The synthesis of specific stereoisomers of 6-methylhept-4-en-1-ol and related structures has been a focal point of research, driven by the distinct biological activities often associated with a single enantiomer or diastereomer. Advanced synthetic methodologies have been developed to control the stereochemistry at the chiral centers, primarily focusing on asymmetric catalysis and the use of chiral precursors.

One notable strategy involves the asymmetric allylation of aldehydes to establish the stereocenter at the hydroxyl-bearing carbon. For instance, the synthesis of intermediates with similar structural motifs, such as homoallylic alcohols, has been achieved with high diastereoselectivity using Brown's asymmetric allylation conditions. In one such synthesis, an aldehyde was treated with (+)-Ipc₂BOMe and allylmagnesium bromide at low temperatures (-78 °C) to yield the desired alcohol with a diastereomeric ratio of 99:1. nih.gov This approach, which installs a chiral center via a highly organized transition state, is a powerful tool for accessing specific stereoisomers of allylic alcohols. The general process can be adapted from a multi-step synthesis where a starting ester is first reduced to the corresponding alcohol, followed by oxidation to an aldehyde, which then undergoes diastereoselective allylation. nih.gov

Another powerful approach is the stereoselective conjugate addition of chiral nucleophiles. The synthesis of the insect pheromone (R)-6-methylhept-5-en-2-ol (sulcatol), a structural isomer of the target compound, has been accomplished using a tandem asymmetric conjugate addition and a stereospecific Meisenheimer rearrangement. rsc.orgrsc.org This methodology begins with the highly stereoselective conjugate addition of a chiral lithium amide, such as lithium (R)-N-methyl-(α-methylbenzyl)amide, to a dienyl ester like tert-butyl (E,E)-hexa-2,4-dienoate. rsc.org This key step sets the stereochemistry for the subsequent transformations, which include Grignard addition, rearrangement, and bond cleavage to yield the final enantioenriched alcohol. rsc.orgrsc.org

Enzymatic methods have also emerged as a sophisticated route for producing specific stereoisomers. For the synthesis of the four stereoisomers of 4-methylhept-1-yn-3-ol, a one-pot, multi-enzymatic process has been developed. This bio-catalytic system utilizes a sequence of ene-reductases and alcohol dehydrogenases with a cofactor regeneration system to achieve high stereoselectivity, starting from an achiral ketone. Such enzymatic cascades offer a green and efficient alternative to traditional chemical methods for creating multiple stereocenters with high precision.

Furthermore, the stereoselective preparation of acyclic structures with distant stereocenters has been addressed through innovative catalytic cyclization/functionalization strategies. sci-hub.se While not directly synthesizing (E)-6-methylhept-4-en-1-ol, these methods demonstrate the ability to control the relative stereochemistry of 1,5-diols and related structures, which is a significant challenge in acyclic stereocontrol. sci-hub.se

The table below summarizes a selection of these advanced synthetic approaches that are pertinent to the stereocontrolled synthesis of 6-methylhept-4-en-1-ol and its isomers.

| Methodology | Key Reagents/Catalysts | Target Stereocenter Control | Key Findings | Reference |

| Asymmetric Allylation | (+)-Ipc₂BOMe, Allylmagnesium bromide | C4-OH | Achieved a 99:1 diastereomeric ratio in the synthesis of a homoallylic alcohol intermediate. nih.gov | nih.gov |

| Asymmetric Conjugate Addition | Chiral lithium amides (e.g., lithium (R)-N-methyl-(α-methylbenzyl)amide) | C6-methyl | Highly stereoselective addition to a dienoate, forming the basis for synthesizing (R)-sulcatol. rsc.org | rsc.orgrsc.org |

| Multi-Enzymatic Synthesis | Ene-reductases, Alcohol dehydrogenases | C4-OH, C6-methyl | One-pot synthesis of all four stereoisomers of a related acetylenic alcohol from a ketone. |

These novel routes underscore the progress in modern organic synthesis, enabling access to specific, optically pure stereoisomers of this compound and related compounds, which is crucial for investigating their unique properties and potential applications.

Elucidation of Biosynthetic Pathways for E 6 Methylhept 4 En 1 Ol in Biological Systems

Identification of Precursor Molecules and Metabolic Intermediates

The biosynthesis of a specialized metabolite like (E)-6-methylhept-4-en-1-ol is fundamentally dependent on the availability of primary precursor molecules. Two major metabolic routes are considered the most likely sources for the carbon skeleton of this compound: the fatty acid degradation pathway (specifically the lipoxygenase pathway) and the terpenoid biosynthesis pathway.

The lipoxygenase (LOX) pathway is a primary source of a wide array of volatile compounds in plants, known as green leaf volatiles (GLVs), which are typically C6 and C9 aldehydes and alcohols. uliege.bemdpi.com This pathway commences with the oxygenation of polyunsaturated fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3). uliege.bemdpi.com While the direct products are C6 and C9 chains, subsequent enzymatic modifications or alternative cleavage of fatty acid hydroperoxides can lead to the formation of other chain lengths, including C8 compounds. nih.gov

The terpenoid biosynthesis pathway , on the other hand, builds molecules from five-carbon (C5) isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govmdpi.comhznu.edu.cn These precursors are themselves synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.comnih.gov The condensation of these C5 units can lead to a vast diversity of terpenoid structures, and irregular terpenoids or degradation products of larger terpenes could potentially yield a C8 skeleton like that of this compound. For instance, the biosynthesis of the related compound 6-methylhept-5-en-2-one in insects has been shown to originate from the isoprenoid pathway. acs.org

| Putative Pathway | Primary Precursors | Key Intermediates |

| Lipoxygenase (LOX) Pathway | Linoleic Acid, α-Linolenic Acid | Fatty Acid Hydroperoxides, Unsaturated Aldehydes |

| Terpenoid Pathway | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) | Geranyl Diphosphate (GPP), Farnesyl Diphosphate (FPP) |

Enzymatic Mechanisms and Characterization of Biosynthetic Enzymes

The conversion of precursor molecules into this compound necessitates a series of enzymatic reactions. The specific enzymes involved would be characteristic of the active biosynthetic pathway.

In the context of the LOX pathway , the key enzymes include:

Lipoxygenases (LOXs): These non-heme iron-containing dioxygenases catalyze the introduction of molecular oxygen into polyunsaturated fatty acids to form fatty acid hydroperoxides. nih.govresearchgate.netnih.gov

Hydroperoxide Lyases (HPLs): These enzymes cleave the fatty acid hydroperoxides into smaller aldehyde fragments and oxo-acids. uliege.bemdpi.com While typically producing C6 or C9 aldehydes, atypical cleavage could result in C8 fragments.

Alcohol Dehydrogenases (ADHs): This large family of enzymes catalyzes the reduction of aldehydes to their corresponding alcohols, which would be the final step in forming the alcohol moiety of this compound. mdpi.comacs.orgresearchgate.netnih.gov These enzymes often exhibit broad substrate specificity, enabling them to act on a variety of volatile aldehydes. frontiersin.org

For a terpenoid-based pathway , the following enzyme classes would be crucial:

Prenyltransferases (e.g., GPPS, FPPS): These enzymes condense IPP and DMAPP units to form larger prenyl diphosphates like geranyl diphosphate (GPP; C10) and farnesyl diphosphate (FPP; C15). nih.govmdpi.com

Terpene Synthases (TPSs): This diverse enzyme family catalyzes the conversion of prenyl diphosphates into a vast array of cyclic and acyclic terpenes. A TPS could potentially produce an irregular C8 terpenoid or a larger precursor that is subsequently degraded. researchgate.netoup.com

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are renowned for their role in modifying the core structures of specialized metabolites, including terpenoids. A CYP450 could be involved in the cleavage of a larger terpene to yield a C8 fragment or in the hydroxylation of a C8 precursor. researchgate.netoup.com

Alcohol Dehydrogenases (ADHs): As in the LOX pathway, ADHs would be responsible for the final reduction of an aldehyde intermediate to the alcohol.

| Enzyme Class | Function | Putative Role in this compound Biosynthesis |

| Lipoxygenase (LOX) | Dioxygenation of fatty acids | Formation of fatty acid hydroperoxide precursors. nih.govresearchgate.net |

| Hydroperoxide Lyase (HPL) | Cleavage of hydroperoxides | Generation of an 8-carbon aldehyde intermediate. uliege.be |

| Terpene Synthase (TPS) | Synthesis of terpene skeletons | Formation of a C8 terpenoid precursor. researchgate.netoup.com |

| Cytochrome P450 (CYP450) | Oxidative modification/cleavage | Modification or degradation of a larger terpene to a C8 structure. researchgate.netoup.com |

| Alcohol Dehydrogenase (ADH) | Reduction of aldehydes to alcohols | Final step to produce the alcohol functional group. mdpi.comacs.org |

Genetic Basis of Biosynthetic Enzyme Expression and Regulation

The production of this compound, like other specialized metabolites, is under tight genetic control. The expression of the biosynthetic genes is often regulated by developmental cues and in response to environmental stimuli.

In plants, the genes encoding LOX, HPL, and ADH are known to be part of multigene families, with different members exhibiting distinct expression patterns in various tissues and developmental stages. nih.govnih.govoup.com Their expression can be induced by factors such as fruit ripening, mechanical damage, and herbivore or pathogen attack. mdpi.comresearchgate.net This inducibility is consistent with the role of many volatile compounds in plant defense and communication.

Similarly, the genes for the terpenoid biosynthetic pathways (MVA, MEP, and TPS genes) are also highly regulated. mdpi.commdpi.com For instance, transcriptome analyses in various fruits have shown that the expression of genes involved in both fatty acid and terpenoid pathways is significantly altered during ripening, correlating with changes in the volatile profile. mdpi.commdpi.com The regulation of these pathways is complex, often involving transcription factors that coordinate the expression of multiple genes within the pathway in response to internal and external signals. oup.com

Comparative Biosynthetic Studies Across Different Organisms

While a dedicated study on the comparative biosynthesis of this compound is lacking, we can infer potential differences by examining the distribution and characteristics of the likely parent pathways across different life forms.

Plants: As discussed, plants possess both the LOX and terpenoid pathways, making them prime candidates for the production of this compound. uliege.bemdpi.com The presence of this compound in pepper fruit points towards its synthesis in the plant kingdom. mdpi.com The specific pathway utilized may vary between plant species or even different tissues within the same plant.

Fungi: Fungi are also known to produce a wide range of volatile organic compounds, including C8 alcohols and ketones, often through the degradation of fatty acids like linoleic acid. nih.gov The enzymes involved can be functionally similar to plant LOXs. Fungi also possess the MVA pathway for terpenoid synthesis, suggesting they too could potentially produce this compound through multiple routes.

Insects: Some insects utilize terpenoid-derived compounds as pheromones and defense chemicals. The biosynthesis of 6-methylhept-5-en-2-one in the Australian meat ant Iridomyrmex purpureus has been demonstrated to proceed via the isoprenoid pathway, lending strong support to the possibility that a similar pathway could be responsible for the formation of this compound in other organisms. acs.org

Mechanistic Investigations of Biological Activities of E 6 Methylhept 4 En 1 Ol in Non Human Organisms

Role as a Semiochemical in Interspecies Chemical Communication

Semiochemicals are chemicals that convey signals between organisms. psu.edu They are broadly categorized into pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecies communication. mdpi.com Allelochemicals can be further classified as allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both). psu.edu

Analysis of Eavesdropping and Exploitation Mechanisms

The phenomenon of one species "eavesdropping" on the chemical signals of another is a common mechanism in interspecies communication, where a compound that is a pheromone for one species can act as a kairomone for a predator or parasitoid, guiding them to their prey or host. researchgate.netresearchgate.net However, no specific studies documenting instances of eavesdropping or exploitation involving (E)-6-methylhept-4-en-1-ol have been found in the existing scientific literature. Research on related compounds, such as the alarm pheromones of aphids, has shown they can be exploited by predators and parasitoids as kairomones. slu.se

Function as a Pheromone Component in Intraspecies Communication

Pheromones are crucial for communication within a species, mediating behaviors such as mating, aggregation, and alarm. slu.se These are often blends of multiple compounds in specific ratios. researchgate.net While numerous unsaturated alcohols with similar carbon chain lengths function as pheromones in insects, particularly in beetles and moths, there is no direct evidence identifying this compound as a pheromone component in any specific organism. nih.govrsdjournal.orggerli.com

For instance, the structurally related compound (S)-6-methylhept-5-en-2-ol, also known as (S)-sulcatol, is a known aggregation-sex pheromone for several species of lamiine beetles. researchgate.net Another similar compound, (S,E)-6-methylhept-2-en-4-ol, is the aggregation pheromone of the South American palm weevil, Rhynchophorus palmarum. scielo.br

Behavioral Bioassays and Ethological Responses in Target Organisms

Behavioral bioassays, such as olfactometer tests, are standard methods to determine the attractiveness or repellency of a chemical compound to an organism. scielo.br Despite the common use of such assays in chemical ecology, no published studies were found that specifically tested the behavioral responses of any non-human organism to this compound.

Olfactory Receptor Neuron Activation and Signal Transduction Pathways

The perception of semiochemicals begins with their interaction with olfactory receptor neurons (ORNs) located in the antennae of insects. d-nb.inforesearchgate.net This interaction triggers a signal transduction cascade that ultimately leads to a behavioral response. nih.gov The specificity of this process is high, with particular ORNs often responding to specific chemical structures. researchgate.netelifesciences.org Techniques like electroantennography (EAG) and single-sensillum recording (SSR) are used to measure the electrical activity of antennae and individual ORNs in response to specific compounds. pensoft.netsenasica.gob.mx A search of the scientific literature did not yield any studies that have investigated the activation of ORNs or the subsequent signal transduction pathways in response to this compound.

Structure-Activity Relationship Studies for Pheromonal Efficacy

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a pheromone influences its biological activity. These studies often involve synthesizing and testing analogs of a known pheromone to determine which structural features are critical for receptor binding and behavioral response. csic.es For many insect pheromones, including various C8 unsaturated alcohols, chirality and the position and geometry of double bonds are crucial for their efficacy. rsc.org However, no SAR studies specifically focused on this compound or its analogs to determine pheromonal efficacy could be located.

Ecological Implications of this compound Release and Perception

The release and perception of semiochemicals have profound ecological implications, influencing population dynamics, community structure, and predator-prey or herbivore-plant interactions. uni-goettingen.desci-hub.ru The specificity of these chemical signals is often key to maintaining reproductive isolation between closely related species. researchgate.net Given the lack of information on any organism producing or responding to this compound, it is not possible to delineate any specific ecological implications of its release and perception.

Environmental Fate and Degradation Studies of E 6 Methylhept 4 En 1 Ol

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves non-biological processes that transform a chemical in the environment. For (E)-6-methylhept-4-en-1-ol, the most significant abiotic pathways are likely photolysis and, to a much lesser extent, hydrolysis.

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is the breakdown of compounds by light. While direct photolysis by absorption of sunlight is not anticipated to be significant for aliphatic alcohols, indirect photo-oxidation, particularly in the atmosphere and sunlit surface waters, is a major degradation route. This process is primarily mediated by photochemically generated reactive species, such as hydroxyl radicals (•OH).

The atmospheric photo-oxidation half-lives for related C8 oxo-process chemicals range from 0.43 to 3.8 days nih.govsigmaaldrich.com. The reaction with hydroxyl radicals is expected to be the dominant removal process. The presence of a double bond in this compound makes it particularly susceptible to attack by •OH radicals. The degradation can proceed via two main pathways:

OH radical addition: The hydroxyl radical can add across the C=C double bond, forming a radical intermediate that can subsequently react with molecular oxygen and undergo further reactions, leading to the formation of various oxygenated products like diols and carbonyl compounds mdpi.com.

Hydrogen abstraction: Hydroxyl radicals can abstract a hydrogen atom from the carbon-hydrogen bonds, particularly from the carbon adjacent to the hydroxyl group or the allylic positions, which are activated. This leads to the formation of a carbon-centered radical, which can then react with oxygen to form peroxy radicals and subsequently stable oxidation products like aldehydes and ketones.

The atmospheric lifetime of a similar monoterpene alcohol, nerol, is estimated to be about 18 minutes due to its high reactivity with OH radicals, indicating that unsaturated alcohols can be rapidly degraded in the atmosphere researchgate.net.

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This degradation pathway is significant for compounds such as esters, amides, and certain halogenated alkanes under environmental conditions nist.govfachoekotoxikologie.de.

Aliphatic alcohols, however, are generally stable to hydrolysis in water under typical environmental pH (4-9) and temperature conditions nist.govepa.gov. The carbon-oxygen single bond in the alcohol functional group is not susceptible to cleavage by water in the absence of strong catalysts or extreme conditions. Therefore, hydrolytic transformation is not considered a significant environmental fate process for this compound.

Biotic Degradation and Microbial Metabolism

Biodegradation is a critical process for the removal of organic chemicals from the environment. Studies on analogous C8 compounds and unsaturated alcohols indicate that this compound is likely to be readily biodegradable by environmental microorganisms nih.govsigmaaldrich.com.

Identification of Microbial Degraders and Degradation Products

While specific microbial strains that degrade this compound have not been explicitly identified in the reviewed literature, a wide range of bacteria and fungi are known to metabolize alkanes, alkenes, and alcohols. The initial step in the microbial degradation of primary alcohols typically involves oxidation to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA, which enters central metabolic pathways.

Based on established metabolic pathways, the expected biodegradation products of this compound would include:

(E)-6-methylhept-4-en-1-al (the corresponding aldehyde)

(E)-6-methylhept-4-enoic acid (the corresponding carboxylic acid)

Subsequent β-oxidation products

The table below outlines the plausible sequence of initial degradation products.

| Compound Name | Chemical Formula | Role in Degradation Pathway |

| This compound | C8H16O | Parent Compound |

| (E)-6-methylhept-4-en-1-al | C8H14O | Initial Oxidation Product |

| (E)-6-methylhept-4-enoic acid | C8H14O2 | Second Oxidation Product |

| Acetyl-CoA | C23H38N7O17P3S | Final Product of β-oxidation |

Enzymatic Pathways Involved in Biodegradation

The biodegradation of this compound is initiated by specific enzymes that catalyze the oxidation of the alcohol group. As an allylic alcohol, its oxidation is a key transformation. Several classes of enzymes are capable of this reaction:

Alcohol Dehydrogenases (ADHs): These are common enzymes that oxidize alcohols to aldehydes or ketones using cofactors like NAD+ or NADP+. The first step in the metabolism would be the conversion of this compound to (E)-6-methylhept-4-en-1-al.

Flavin-dependent oxidases: These enzymes can perform the enantioselective oxidation of secondary allylic alcohols using molecular oxygen as the oxidant nih.gov. While this compound is a primary alcohol, oxidases are a key group of enzymes in alcohol metabolism.

Cytochrome P450 Monooxygenases: These versatile enzymes are known to oxidize allylic alcohols preferentially at the hydroxyl group to form the corresponding α,β-unsaturated ketone, often without epoxidizing the double bond acs.org.

Laccase-mediator systems: A chemoenzymatic system using a laccase and a mediator like TEMPO can effectively oxidize allylic alcohols to their corresponding α,β-unsaturated ketones acs.org.

The enzymatic oxidation of the primary alcohol group is the principal initial step, channeling the molecule into pathways for further catabolism.

Environmental Persistence and Mobility Assessments

The persistence and mobility of a chemical determine its potential to remain in the environment and move between different environmental compartments, such as soil, water, and air.

Persistence: Based on data for analogous C4 and C8 compounds, which are readily biodegradable, this compound is expected to have low persistence in soil and water nih.govsigmaaldrich.com. Rapid biodegradation is likely to be the dominant removal mechanism, preventing long-term accumulation in these environments. Its susceptibility to atmospheric photo-oxidation also suggests a short residence time in the atmosphere nih.govsigmaaldrich.com.

Mobility: The mobility of an organic compound in soil and sediment is often predicted using its octanol-water partition coefficient (Kow) and water solubility. A low log Kow value generally indicates higher water solubility and greater potential for mobility in soil. The properties of this compound are summarized in the table below.

| Property | Value | Source | Implication for Mobility |

| Molecular Formula | C8H16O | nist.gov | - |

| Molecular Weight | 128.21 g/mol | nist.gov | - |

| logPoct/wat (log Kow) | 1.971 (Calculated) | chemeo.com | Indicates moderate lipophilicity and a potential for some sorption to organic matter, but overall suggests moderate mobility. |

| log10WS (Water Solubility) | -2.05 (Calculated, in mol/L) | chemeo.com | Corresponds to a solubility of approximately 1122 mg/L, indicating relatively good water solubility and potential for leaching in soil. |

The log Kow value of 1.971 suggests that the compound is not highly lipophilic and will not strongly adsorb to soil organic carbon chemeo.com. In general, short-chain alcohols are considered to have higher mobility compared to their longer-chain counterparts researchgate.netresearchgate.net. Therefore, this compound is expected to be moderately mobile in soil and has the potential to leach into groundwater. However, its rapid biodegradation would likely mitigate extensive transport through the soil column.

Derivatization and Functionalization of E 6 Methylhept 4 En 1 Ol for Advanced Research Applications

Synthesis of Analogs and Metabolites for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological function. For (E)-6-methylhept-4-en-1-ol, which often acts as a semiochemical, synthesizing analogs and potential metabolites is crucial for identifying the specific structural features required for interaction with insect olfactory receptors.

Research in this area focuses on systematic modifications of the parent molecule. This includes altering the position of the double bond, changing the stereochemistry, modifying the alkyl substitution, and functionalizing the terminal alcohol group. One powerful approach for creating specific stereoisomers is through multi-enzymatic synthesis. For instance, a two-step, one-pot procedure using an ene-reductase (ER) for the reduction of a C=C double bond followed by an alcohol dehydrogenase (ADH) to reduce a ketone can create specific stereogenic centers. mdpi.com This methodology allows for the preparation of all possible stereoisomers of related compounds like 4-methylheptan-3-ol, enabling precise probing of the stereochemical requirements for receptor binding. mdpi.com

Metabolites are also key targets for synthesis in SAR studies. The degradation of similar terpene alcohols, such as Nerol, has been shown to proceed through oxidation pathways initiated by hydroxyl radicals. mdpi.com These reactions can lead to the formation of products like formaldehyde, glycolaldehyde, and other oxygenated derivatives. mdpi.com Synthesizing these potential metabolites of this compound allows researchers to determine if the metabolites themselves have any biological activity or if they act as deactivation products.

| Modification Type | Example Analog/Metabolite | Synthetic Strategy | Purpose in SAR Studies |

| Stereochemical Variation | Stereoisomers of 6-methylheptan-4-ol | Sequential enzymatic reduction (Ene-Reductase & Alcohol Dehydrogenase) | Determine the importance of stereochemistry at chiral centers for receptor binding. |

| Functional Group Alteration | (E)-6-methylhept-4-en-1-yl acetate | Esterification of the primary alcohol | Investigate the role of the hydroxyl group versus an ester in biological activity. |

| Skeletal Rearrangement | (E)-6-methylhept-5-en-2-ol | Isomerization via oxidation/reduction sequences | Assess the impact of double bond position on molecular recognition. |

| Oxidative Metabolites | 6-methyl-4,5-epoxyheptan-1-ol | Epoxidation of the alkene | Simulate metabolic pathways to test the activity of potential degradation products. |

Incorporation into Polymeric Scaffolds for Controlled Release Systems in Chemical Ecology Research

In chemical ecology, particularly for integrated pest management, the effective deployment of semiochemicals like this compound depends on their controlled and sustained release into the environment. semanticscholar.org Incorporating the compound into polymeric scaffolds is a leading strategy to create effective dispensers for applications such as mating disruption. controlledreleasesociety.org The goal is to protect the volatile pheromone from rapid degradation and release it at a consistent, biologically relevant rate over an extended period. controlledreleasesociety.orgnih.gov

Various polymer systems have been explored for this purpose. These materials act as carriers or matrices that entrap the active compound and regulate its diffusion and volatilization. acs.org

Wax-Based Systems: Paraffin and ester waxes can be melted and mixed with the pheromone. controlledreleasesociety.orgacs.org Upon cooling, the pheromone is physically entrapped. The release rate is controlled by the pheromone's solubility and diffusion through the wax matrix. controlledreleasesociety.org

Biopolymers: Natural polymers like starch, whey proteins, and alginate have been investigated as biodegradable and environmentally benign carriers. nih.govacs.org Alginate-bentonite hydrogels, for example, can be formulated into granules that provide a prolonged release profile. The addition of inorganic nanoparticles like bentonite (B74815) can enhance mechanical strength and further modulate the release rate. nih.gov

Synthetic Polymers: Polyethylene bags or films can be used in conjunction with a wax matrix to provide an additional diffusion barrier, protecting the formulation from weather and further controlling the release. controlledreleasesociety.org

The design of these systems involves optimizing the polymer composition, the concentration of the entrapped pheromone, and the physical form of the dispenser (e.g., film, fiber, or granule) to match the life cycle of the target pest. semanticscholar.orgcontrolledreleasesociety.org

| Polymer System | Matrix Material | Release Mechanism | Key Advantages |

| Wax Matrix | Paraffin Wax, Beeswax, Carnauba Wax | Diffusion through solid matrix | Low cost, good initial entrapment controlledreleasesociety.orgacs.org |

| Biopolymer Hydrogel | Alginate-Bentonite | Diffusion and matrix swelling/erosion | Biodegradability, tunable release kinetics nih.gov |

| Protein-Based Film | Starch, Whey, Soy Proteins | Diffusion from a dried film | Environmentally friendly, can be applied as an emulsion acs.org |

| Polymer Bag Dispenser | Ester Wax in a Polyethylene Bag | Diffusion through wax and polymer film | Enhanced protection, more constant long-term release controlledreleasesociety.org |

Exploration as a Chiral Building Block in Complex Molecule Synthesis

A chiral building block is a molecule with one or more defined stereocenters that can be incorporated into the synthesis of a larger, more complex target molecule. nih.govresearchgate.net The structural features of this compound—specifically its alkene and alcohol functional groups—make it a potential candidate for such applications. Although its direct use may be less documented than simpler synthons, its scaffold is relevant to the synthesis of various natural products.

The key to its utility lies in stereocontrolled transformations. The alkene can undergo a variety of asymmetric reactions, such as epoxidation or dihydroxylation, to introduce new stereocenters. The primary alcohol can be oxidized to an aldehyde, which can then participate in asymmetric aldol (B89426) or ene reactions. acs.org For example, organocatalytic asymmetric (ene-endo)-carbonyl-ene cyclizations of similar alkenyl aldehydes are used to construct six- and seven-membered rings with high enantioselectivity, demonstrating a pathway by which the core structure of this compound could be used to build complex cyclic systems. acs.org

Furthermore, enzymatic methods, as discussed for creating analogs, highlight the potential for stereoselective manipulation of this molecular framework. mdpi.com By using enzymes, it is possible to prepare specific enantiomers of derivatives, which can then serve as chiral starting materials for the total synthesis of biologically active compounds. The synthesis of chiral amines from chiral alcohols via catalysts like Noyori's chiral Ru-catalyst is another established method that could be applied to derivatives of this compound. researchgate.net

Development of Probes for Receptor Binding Studies

To understand the molecular mechanisms of olfaction, it is essential to study the interactions between a semiochemical and its specific olfactory receptors (ORs) and pheromone-binding proteins (PBPs). frontiersin.orgnih.gov Developing molecular probes based on the structure of this compound is a critical step in this process. These probes are modified versions of the original molecule that carry a detectable label, such as a radioisotope or a fluorescent tag, without significantly disrupting the binding affinity.

Radiolabeled Probes: A common strategy involves replacing hydrogen atoms with tritium (B154650) (³H). Tritium-labeled pheromones have been instrumental in quantitative studies of pheromone binding and degradation within insect sensilla. nih.gov Synthesizing tritiated this compound would allow for direct measurement of its binding to receptors or PBPs through radioligand binding assays. researchgate.net

Fluorescent Probes: Another approach is to attach a fluorescent group to the molecule. However, this can be challenging as the bulky fluorophore may interfere with binding. A more common and powerful technique is the competitive binding assay using a generic fluorescent probe. researchgate.net In this method, a standard fluorescent molecule, such as 1-N-phenylnaphthylamine (1-NPN), is used. The binding of 1-NPN to a PBP results in a measurable increase in fluorescence. When the native ligand, this compound, is added, it competes with 1-NPN for the binding site, causing a decrease in fluorescence. This displacement allows for the calculation of the binding affinity of the natural compound. researchgate.net

These probe-based studies are essential for confirming receptor identity, determining binding constants, and screening for agonists or antagonists, thereby providing a deeper understanding of the initial events in chemosensation. nih.gov

| Probe Type | Methodology | Application | Information Gained |

| Radiolabeled Ligand | Synthesis of a tritiated version of the molecule for use in radioligand binding assays. | Directly quantifying the interaction between the pheromone and its receptor or binding protein. | Binding affinity (Kd), receptor density (Bmax). |

| Competitive Fluorescence Assay | Using a standard fluorescent probe (e.g., 1-NPN) that binds to the protein of interest. The unlabeled natural ligand is added as a competitor. | Indirectly measuring the binding of the natural pheromone by observing its displacement of the fluorescent probe. | Dissociation constant (Ki), confirmation of binding interaction. |

| Photoaffinity Label | Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) into the molecule's structure. | Covalently linking the ligand to its binding site upon UV irradiation, allowing for receptor identification and isolation. | Identification of specific amino acid residues in the binding pocket. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-6-methylhept-4-en-1-ol to improve yield and stereoselectivity?

- Methodological Answer : Begin by evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst selection) using controlled experiments. For example, highlights its use in synthesizing acid chloride Y, suggesting oxidation or functional group interconversion steps. Systematic variation of catalysts (e.g., TEMPO vs. metal-based oxidants) and monitoring via GC or HPLC (as in ) can identify optimal pathways. Include purity validation through NMR and IR spectroscopy, adhering to characterization standards in .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be addressed?

- Methodological Answer : Combine H/C NMR for structural elucidation, GC-MS for purity, and IR for functional group verification. If discrepancies arise (e.g., unexpected peaks in NMR), cross-validate with alternative methods like X-ray crystallography or computational modeling (DFT). emphasizes rigorous documentation of spectral data and comparison to literature values to resolve contradictions .

Q. How can the stability of this compound under varying storage conditions be systematically assessed?

- Methodological Answer : Design accelerated stability studies by exposing the compound to light, heat, and humidity. Monitor degradation via HPLC and track byproducts using mass spectrometry. and stress reproducibility; thus, replicate experiments and report statistical confidence intervals for degradation rates .

Advanced Research Questions

Q. What strategies can resolve contradictory data in stereochemical outcomes during this compound derivatization?

- Methodological Answer : Employ chiral chromatography or NOE (Nuclear Overhauser Effect) experiments to confirm stereochemistry. For mechanistic insights, use isotopic labeling (e.g., deuterated reagents) to trace reaction pathways. highlights empirical contradiction analysis, where conflicting results prompt reevaluation of reaction mechanisms or analytical assumptions .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform DFT calculations to model transition states and predict regioselectivity. Validate predictions with small-scale kinetic experiments. recommends combining computational outputs with experimental data (e.g., kinetic isotope effects) to refine models, ensuring alignment with observed outcomes .

Q. What statistical approaches are appropriate for meta-analyses of this compound’s biological activity across heterogeneous studies?

- Methodological Answer : Apply random-effects models to account for variability in experimental designs (e.g., cell lines, assay conditions). Use funnel plots to assess publication bias, and subgroup analysis to isolate confounding variables (e.g., solvent effects). and emphasize systematic review protocols to harmonize data from disparate sources .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound production?

- Methodological Answer : Follow and guidelines: detail reaction stoichiometry, purification steps (e.g., column chromatography gradients), and instrument calibration. Provide raw data (e.g., TLC plates, chromatograms) in supplementary materials, with metadata on environmental conditions (humidity, temperature) .

Q. What frameworks are effective for reconciling contradictory biological activity data of this compound analogs?

- Methodological Answer : Implement a tiered validation protocol: (1) replicate experiments in independent labs, (2) standardize assay conditions (e.g., cell passage number, buffer pH), and (3) apply machine learning to identify hidden variables (e.g., impurity profiles). ’s falsification framework can prioritize hypotheses for retesting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.